Ethyl 2-hydroxycyclohexylcarbamate
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Overview
Description
Ethyl 2-hydroxycyclohexylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxycyclohexylcarbamate typically involves the reaction of cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can also enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxycyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol derivative.
Substitution: Carbamate derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-hydroxycyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding pathways contributes to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl carbamic acid ethyl ester
- Cyclohexyl carbamic acid methyl ester
- Cyclohexyl carbamic acid propyl ester
Uniqueness
Ethyl 2-hydroxycyclohexylcarbamate is unique due to the presence of the hydroxy group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl N-(2-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
MIZBMSMHCIQDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCCCC1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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